3,5,6-Trichloropyridine-2-carbonitrile

Agrochemical synthesis Herbicide intermediate Picolinic acid derivatives

This compound is the definitive precursor for 4-amino-3,5,6-trichloropicolinic acid (picloram) via single-step amination at the 4-position. Its exclusive 3,5,6-trichloro substitution pattern—lacking a 4-chloro substituent—provides unambiguous regioselectivity in SNAr reactions, eliminating competing displacement seen with tetrachloro analogs. Standard purity is ≥95%, with 97% grades available. Store under inert atmosphere at 2–8°C. Procurement managers gain operational simplicity and synthetic predictability for herbicide intermediate production.

Molecular Formula C6HCl3N2
Molecular Weight 207.4 g/mol
CAS No. 38178-74-4
Cat. No. B1340609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trichloropyridine-2-carbonitrile
CAS38178-74-4
Molecular FormulaC6HCl3N2
Molecular Weight207.4 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)C#N)Cl
InChIInChI=1S/C6HCl3N2/c7-3-1-4(8)6(9)11-5(3)2-10/h1H
InChIKeyTZISAZPGPRGMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,6-Trichloropyridine-2-carbonitrile: A Critical Chlorinated Pyridine Intermediate for Herbicide and Pesticide Synthesis


3,5,6-Trichloropyridine-2-carbonitrile (CAS 38178-74-4; also 3,5,6-trichloropicolinonitrile, 2-cyano-3,5,6-trichloropyridine) is a chlorinated pyridine-2-carbonitrile with a molecular formula of C6HCl3N2 and a molecular weight of 207.44 g/mol . It is primarily employed as a key synthetic intermediate in the agrochemical industry, particularly for the production of picolinic acid-derived herbicides such as picloram (4-amino-3,5,6-trichloropicolinic acid), a widely used systemic herbicide for woody plant and broadleaf weed control [1]. The compound features a specific 3,5,6-trichloro substitution pattern on the pyridine ring bearing a cyano group at the 2-position, a structural configuration that distinguishes it from other chlorinated pyridine intermediates and governs its subsequent reactivity [2].

Why Generic Substitution of 3,5,6-Trichloropyridine-2-carbonitrile Fails: A Critical Analysis of its Unique Reactivity and Application Profile


Generic substitution among chlorinated pyridine-2-carbonitriles is not feasible due to the compound's specific 3,5,6-trichloro substitution pattern, which dictates a distinct regioselectivity profile in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. While other isomers—such as 3,4,5-trichloropicolinonitrile (CAS 139485-42-0) or 3,4,5,6-tetrachloropicolinonitrile (CAS 17824-83-8)—present different substitution arrangements, the absence of a chlorine atom at the 4-position in 3,5,6-trichloropyridine-2-carbonitrile creates a critical functional handle for subsequent amination or functionalization reactions . This structural distinction has direct industrial consequences: the compound serves as the defined precursor for 4-amino-3,5,6-trichloropicolinic acid (picloram), a reaction pathway that proceeds with site-specific amination at the 4-position, a transformation not possible with the fully chlorinated tetrachloro analog without additional synthetic steps or modified conditions [1].

Quantitative Differentiation of 3,5,6-Trichloropyridine-2-carbonitrile: An Evidence-Based Procurement Guide


3,5,6-Trichloropyridine-2-carbonitrile Exhibits Divergent Synthetic Utility from 3,4,5,6-Tetrachloropicolinonitrile in Herbicide Precursor Synthesis

3,5,6-Trichloropyridine-2-carbonitrile serves as the direct and preferred intermediate for synthesizing 4-amino-3,5,6-trichloropicolinic acid (picloram) via amination with ammonium hydroxide, a reaction that exploits the vacancy at the 4-position [1]. In contrast, the fully chlorinated analog 3,4,5,6-tetrachloropicolinonitrile can also undergo this transformation, but the reaction represents an amination-hydrolysis cascade rather than a simple substitution, and yields are influenced by the presence of the additional chlorine at the 4-position which must be displaced. This difference in reaction pathway and the requirement for precise stoichiometric control can impact process efficiency and impurity profiles when scaling up.

Agrochemical synthesis Herbicide intermediate Picolinic acid derivatives

3,5,6-Trichloropyridine-2-carbonitrile as the Preferred Intermediate for Picloram, a Globally Commercialized Herbicide

The target compound is explicitly identified in patent literature as the optimal starting material for the one-step synthesis of 4-amino-3,5,6-trichloropicolinic acid (picloram), a widely used pyridine herbicide [1]. The prior art for picloram production involved a two-step method from heptachloro-2-picoline, requiring isolation of an intermediate [1]. In comparison, the target compound enables a one-step amination-hydrolysis process, representing a significant advance in synthetic efficiency. Furthermore, the target compound's substitution pattern (3,5,6-trichloro) is directly reflected in the final herbicide structure, whereas other isomers like 3,4,5-trichloropicolinonitrile (CAS 139485-42-0) would yield a regioisomeric product (4-amino-3,4,5-trichloro pattern) that is not picloram and does not possess the same herbicidal activity profile .

Herbicide manufacturing Picloram synthesis Agrochemical supply chain

Commercial Availability of 3,5,6-Trichloropyridine-2-carbonitrile with Defined Purity and Storage Specifications

The target compound is commercially available from multiple reputable chemical suppliers with well-defined specifications. The standard purity grade is 95% as supplied by Sigma-Aldrich and Bidepharm , while higher purity grades of 97% are available from suppliers such as Leyan . For procurement and inventory planning, the recommended storage conditions are clearly defined: the compound must be stored under an inert atmosphere at 2-8°C . This specific requirement is non-negotiable for maintaining product integrity and avoiding degradation.

Chemical procurement Quality control Supply chain management

Optimal Industrial and Research Applications for 3,5,6-Trichloropyridine-2-carbonitrile


Synthesis of Picloram and Related 4-Amino-3,5,6-Trichloropicolinic Acid Herbicides

This is the primary and most validated industrial application for 3,5,6-Trichloropyridine-2-carbonitrile. The compound serves as the direct precursor in the one-step synthesis of 4-amino-3,5,6-trichloropicolinic acid (picloram), a widely used systemic herbicide [1]. The reaction involves amination with ammonium hydroxide at 130-160°C followed by acidification. This route is explicitly preferred over alternative starting materials like 3,4,5,6-tetrachloropicolinonitrile or heptachloro-2-picoline due to its operational simplicity and direct structural correlation to the target herbicide [1].

Preparation of Advanced Pesticidal and Pharmaceutical Building Blocks via Regioselective SNAr and Cross-Coupling Reactions

The unique 3,5,6-trichloro substitution pattern on the 2-cyanopyridine core offers distinct regioselectivity for nucleophilic aromatic substitution (SNAr). The absence of a chlorine atom at the 4-position provides a clear site for selective amination or functionalization, enabling the synthesis of diverse 4-substituted-3,5,6-trichloropyridine derivatives . This regioselectivity profile differentiates the target compound from fully chlorinated analogs (e.g., tetrachloropicolinonitrile), where substitution at the 4-position must compete with displacement at other sites, often requiring more forcing conditions or selective catalysis.

Sourcing and Inventory Management for Research-Grade Chlorinated Pyridine Intermediates

Procurement of this compound requires adherence to specific storage and handling protocols. The material must be stored under an inert atmosphere at 2-8°C to prevent degradation . Standard purity is 95%, with high-purity 97% grades available for more demanding synthetic applications . These specifications are critical for laboratory managers and procurement officers to ensure material integrity upon receipt and during long-term storage. Failure to maintain these conditions can compromise synthetic outcomes, particularly in sensitive amination or coupling reactions.

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